molecular formula C18H18N6O7 B2824672 N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351615-11-6

N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2824672
CAS No.: 1351615-11-6
M. Wt: 430.377
InChI Key: QQJNDBWTMJJOKI-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The compound's design integrates key heterocyclic motifs, including an isoxazole and a 1,2,4-oxadiazole linked via an azetidine ring, which are known to confer favorable pharmacological properties and binding affinity. This structural class has been investigated for its potential to modulate protein kinase activity, with research indicating relevance to oncological and inflammatory disease pathways . Its primary research value lies as a key intermediate or a target molecule for the development of novel ATP-competitive inhibitors . The oxalate salt form enhances the compound's stability and solubility, making it more suitable for biological assays and in vitro studies. Researchers utilize this compound to explore structure-activity relationships (SAR), to profile selectivity across kinase panels, and to serve as a starting point for the design of more potent and selective therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3.C2H2O4/c1-10-5-13(20-24-10)18-14(23)9-22-7-12(8-22)16-19-15(21-25-16)11-3-2-4-17-6-11;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,18,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJNDBWTMJJOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Bioactivity Potential: Pyridinyl and isoxazole groups in the target compound suggest divergent pharmacological targets compared to nitrophenyl/methoxyphenyl analogs. For instance, pyridine-containing compounds often exhibit kinase inhibition, while nitro groups may confer antibacterial activity but increase toxicity .

Synthetic Complexity : The azetidine-oxadiazole linkage in the target compound likely requires multi-step synthesis, contrasting with the three-component cycloaddition routes used for pyrimidine-based analogs .

Limitations in Comparative Data:

  • No experimental bioactivity data (e.g., IC₅₀, binding affinities) are available for the target compound, limiting direct pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or EDCI as coupling agents) .
  • Step 2 : Functionalization of the azetidine ring through nucleophilic substitution or coupling reactions (e.g., SN2 reactions with chloroacetamide derivatives) .
  • Step 3 : Salt formation with oxalic acid to improve solubility and stability .
  • Key reagents: Chloroacetyl chloride, triethylamine, and catalysts like DMAP .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of azetidine (δ 3.5–4.5 ppm), pyridinyl (δ 7.5–8.5 ppm), and oxadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated m/z for C₂₀H₂₁N₅O₅: ~435.15) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : The pyridinyl and oxadiazole moieties suggest potential interactions with:

  • Kinase enzymes : ATP-binding pockets due to heterocyclic aromaticity .
  • GPCRs : Pyridine’s hydrogen-bonding capacity may target neurotransmitter receptors .
  • Antimicrobial targets : Isoxazole derivatives often disrupt bacterial cell wall synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during azetidine coupling?

  • Methodological Answer :

  • Temperature : Maintain 0–5°C during azetidine ring formation to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the azetidine nitrogen .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Yield Tracking : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers address contradictions in biological activity data between structural analogs?

  • Methodological Answer :

  • Comparative Assays : Test analogs (e.g., pyridinyl vs. thiazole substitutions) under identical conditions (e.g., IC₅₀ assays on cancer cell lines) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify steric/electronic differences in binding pockets .
  • Meta-Analysis : Review published IC₅₀ values for oxadiazole-containing compounds to contextualize discrepancies .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solubility in aqueous/organic phases using software like GROMACS .
  • QSAR Modeling : Correlate logP values (predicted ~2.1) with membrane permeability .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >60%) and CYP450 interactions .

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